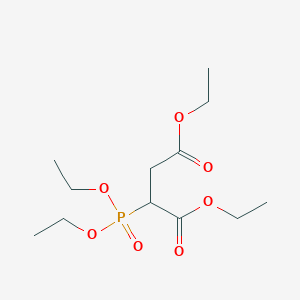

Diethyl 2-diethoxyphosphorylbutanedioate

Description

Significance of Phosphonate-Containing Butanedioates in Contemporary Organic Synthesis

Phosphonates, defined by the presence of a stable carbon-phosphorus (C-P) bond, hold a significant position in organic chemistry. nih.gov This stability makes them resistant to enzymatic cleavage and chemical hydrolysis compared to their phosphate (B84403) ester counterparts. rsc.org Consequently, phosphonates are widely recognized as effective bioisosteres of phosphates, mimicking the natural phosphate group in biological systems. rsc.org This has led to their incorporation into molecules designed for medicinal and agricultural applications. nih.govresearchgate.net

The butanedioate (succinate) structure is a four-carbon dicarboxylic acid moiety that is a key component in various metabolic pathways and a common building block in the synthesis of pharmaceuticals and other biologically active molecules. The combination of a phosphonate (B1237965) group with a butanedioate framework, as seen in Diethyl 2-diethoxyphosphorylbutanedioate, yields a molecule with potential as a versatile synthetic intermediate. Such compounds can be used to build more complex molecular architectures that merge the useful properties of both the phosphonate and succinate (B1194679) motifs. They serve as valuable precursors for creating novel analogues of natural products or for developing probes to study biological processes.

Foundational Research and Evolution of this compound Chemistry

The chemistry of this compound is fundamentally rooted in the Michael addition reaction, a cornerstone of C-C bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com The synthesis of this specific compound is a classic example of a phospha-Michael reaction, which involves the conjugate addition of a P-nucleophile, in this case, diethyl phosphite (B83602) (also known as diethyl H-phosphonate), to an α,β-unsaturated carbonyl compound. rsc.orgpsu.edu

The foundational work for this type of transformation was laid by Arthur Michael in 1887, who first described the addition of a stabilized carbanion (an enolate) to an activated alkene. wikipedia.org The scope of this reaction has since expanded to include a wide variety of nucleophiles and electrophilic alkenes (Michael acceptors). masterorganicchemistry.com

The specific synthesis of this compound involves the 1,4-addition of diethyl phosphite to a diethyl ester of an unsaturated four-carbon diacid, such as diethyl maleate (B1232345) or diethyl fumarate. The reaction proceeds via the nucleophilic attack of the phosphite anion on the β-carbon of the activated alkene. psu.edu

Key Synthetic Reaction: Phospha-Michael Addition

| Component | Role | Example Compound |

|---|---|---|

| P-Nucleophile (Michael Donor) | Provides the phosphonate group | Diethyl phosphite |

| Michael Acceptor | Activated alkene that accepts the nucleophile | Diethyl maleate or Diethyl fumarate |

| Product | Result of the conjugate addition | This compound |

Early methods for this reaction often required strong bases to generate the phosphonate anion. psu.edu However, research has evolved to develop milder and more efficient catalytic systems. rsc.org Studies have shown that various catalysts, including Lewis acids and organocatalysts like tributylphosphine, can promote the conjugate addition of diethyl phosphite to electron-deficient olefins under less drastic conditions, leading to good yields of the desired alkylphosphonate products. rsc.orgpsu.edu This evolution from stoichiometric base-mediated reactions to catalytic protocols represents a significant advancement in the synthesis of compounds like this compound, making them more accessible for further research and application in synthesis.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-diethoxyphosphorylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O7P/c1-5-16-11(13)9-10(12(14)17-6-2)20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSNMJYRFOFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7071-15-0 | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Mechanistic Aspects of Diethyl 2 Diethoxyphosphorylbutanedioate

Hydrolytic Transformations and Stability Considerations

The stability of Diethyl 2-diethoxyphosphorylbutanedioate is influenced by the potential for hydrolysis at both the ester and phosphonate (B1237965) moieties. The hydrolysis of phosphonate esters can proceed under both acidic and basic conditions, generally involving a nucleophilic attack on the phosphorus atom. nih.gov The rate and mechanism of this process are sensitive to factors such as pH, temperature, and the nature of the substituents on the phosphorus atom. nih.gov

The hydrolysis of the diethyl succinate (B1194679) portion of the molecule is also a key consideration. Studies on the hydrolysis of succinate esters, such as dimethyl succinate, have shown that this process can be enzyme-mediated in biological systems. nih.gov The rate of hydrolysis of esters is also dependent on the size of the alcohol moiety, with steric hindrance playing a significant role. nih.govnih.gov For instance, in a series of ethyl phosphinates, an increase in steric hindrance around the phosphorus center was found to significantly decrease the rate of alkaline hydrolysis. nih.gov

Table 1: Factors Influencing the Hydrolytic Stability of Related Esters and Phosphonates

| Factor | Influence on Stability | Related Compound Example |

|---|---|---|

| pH | Hydrolysis is catalyzed by both acid and base. | Diethyl benzoylphosphonate acs.org |

| Steric Hindrance | Increased steric bulk around the reactive center decreases the rate of hydrolysis. | Ethyl phosphinates nih.gov |

| Electronic Effects | Electron-withdrawing groups can facilitate hydrolysis. | Substituted α-hydroxybenzylphosphonates nih.gov |

| Enzymatic Catalysis | Enzymes like carboxylesterases can significantly accelerate hydrolysis. | Dimethyl succinate nih.gov |

Cycloaddition Reactions and Stereocontrol in Related Phosphonoacrylates

While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of structurally related α,β-unsaturated phosphonates, particularly phosphonoacrylates, provides significant insight into its potential for such transformations. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. acs.org

Lewis acids are known to mediate cycloaddition reactions by activating the dienophile, thereby increasing the reaction rate and influencing the stereochemical outcome. stackexchange.comnih.gov In the context of related compounds, Lewis acid-promoted [2+1] cycloaddition reactions of 2-phosphonoacrylates have been reported. For example, the reaction of a 1-seleno-2-silylethene with 2-phosphonoacrylates in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) can lead to the formation of highly functionalized cyclopropanephosphonate esters. researchgate.net This suggests that the phosphonate group in this compound could potentially participate in or influence similar cycloaddition pathways when appropriately activated.

The stereochemical outcome of cycloaddition reactions is a critical aspect, and the presence of a chiral auxiliary or catalyst can induce high levels of stereocontrol. In Diels-Alder reactions catalyzed by chiral imidazolidinones, for example, the catalyst directs the approach of the diene to the dienophile, leading to the preferential formation of one enantiomer. nih.gov The stereoselectivity can be influenced by the solvent and the specific structure of the catalyst and reactants. nih.gov For cycloadditions involving phosphonate-containing substrates, the bulky phosphonate group itself can exert a significant steric influence, directing the approach of the reacting partner and thus controlling the diastereoselectivity of the product.

Table 2: Representative Cycloaddition Reactions of Related Phosphonoacrylates

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [2+1] Cycloaddition | 1-Seleno-2-silylethene + 2-Phosphonoacrylate | SnCl₄ | Cyclopropanephosphonate ester researchgate.net |

| [3+2] Cycloaddition | Benzonitrile N-oxide + β-Phosphorylated nitroethene | DFT study suggests polar mechanism | Δ²-isoxazoline rsc.org |

| Diels-Alder | Cyclopentadiene + α,β-Unsaturated aldehyde | Chiral imidazolidinone | Endo/Exo cycloadducts nih.gov |

Investigation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms provides a deeper understanding of the chemical transformations a molecule can undergo. For reactions involving organophosphorus compounds, the formation of transient intermediates is often postulated.

In the context of nucleophilic substitution at the phosphorus center, a stepwise mechanism proceeding through a pentacoordinate intermediate is a possibility. For instance, the reaction of O,O-diethyl (2,4-dinitrophenyl) phosphate (B84403) triester with secondary alicyclic amines in ionic liquids has been proposed to proceed through a zwitterionic pentacoordinate intermediate. rsc.org This contrasts with a concerted SN2(P) mechanism that is thought to occur in aqueous ethanol (B145695). rsc.org Such a stepwise mechanism could be relevant for reactions of this compound with nucleophiles.

Further mechanistic studies, potentially employing computational methods like Density Functional Theory (DFT) which has been used to study the regiochemistry of [3+2] cycloadditions of other phosphorylated compounds, could provide valuable insights into the reaction pathways and transition states for this specific molecule. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl benzoylphosphonate |

| Dimethyl succinate |

| Diethyl 2-(perfluorophenyl)malonate |

| Tin(IV) chloride |

| O,O-Diethyl (2,4-dinitrophenyl) phosphate triester |

| Benzonitrile N-oxide |

Strategic Applications of Diethyl 2 Diethoxyphosphorylbutanedioate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Phosphonate (B1237965) Derivatives

Diethyl 2-diethoxyphosphorylbutanedioate serves as a versatile starting material for the synthesis of more complex and functionally diverse phosphonate derivatives. The presence of multiple reactive sites within the molecule allows for a variety of chemical transformations.

One notable application involves its use in the synthesis of functionalized pyrrolidine (B122466) and pyrrolidinone phosphonates. These heterocyclic structures are of significant interest due to their presence in numerous biologically active compounds. For instance, the core structure of this compound can be elaborated through a series of reactions, including cycloaddition, to yield complex heterocyclic systems. A key strategy involves the diastereospecific 1,3-dipolar cycloaddition of a nitrone derived from a phosphonate to an appropriate dipolarophile. While not directly starting from this compound, the synthesis of O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate, a precursor to functionalized (5-oxopyrrolidin-2-yl)phosphonates, showcases a relevant synthetic approach that could be adapted. orgsyn.org This involves the transformation of the isoxazolidine (B1194047) ring into the desired pyrrolidinone core through hydrogenation and subsequent amidation. orgsyn.org

The general reactivity of the phosphonate group and the ester functionalities in this compound allows for a wide range of modifications, making it a valuable platform for generating a library of novel phosphonate compounds with potential applications in medicinal chemistry and materials science.

Building Block for the Construction of Biologically Relevant Molecular Scaffolds

The carbon framework of this compound provides a foundation for the construction of molecular scaffolds that are integral to biologically active molecules.

Synthesis of Cyclopropanephosphonate Esters

While direct synthesis of cyclopropanephosphonate esters from this compound is not extensively documented in readily available literature, the structural components of the molecule are amenable to reactions that could lead to such structures. The presence of an activated methylene (B1212753) group adjacent to the phosphonate and ester groups suggests the possibility of Michael addition-initiated ring-closure (MIRC) reactions. In a hypothetical pathway, the conjugate addition of a suitable nucleophile to an α,β-unsaturated system derived from this compound, followed by intramolecular cyclization, could potentially yield a cyclopropane (B1198618) ring bearing a phosphonate ester group. The specific reagents and conditions for such a transformation would require further investigation.

Derivatization to Alpha-Aminocyclopropanephosphonic Acid Analogues

The synthesis of α-aminocyclopropanephosphonic acid analogues represents a significant challenge in organic synthesis due to the stereochemical complexity of these molecules. These compounds are of considerable interest as they are constrained analogues of α-amino acids and can act as potent enzyme inhibitors or receptor modulators.

Starting from this compound, a potential synthetic route to α-aminocyclopropanephosphonic acid analogues could involve the initial formation of a cyclopropanephosphonate ester as described above. Subsequent functional group interconversions would be necessary to introduce the amino group at the α-position. This could potentially be achieved through methods such as a Curtius rearrangement of a carboxylic acid derivative or a Hofmann rearrangement of an amide. The development of a stereoselective process for the introduction of the amino group would be a critical aspect of such a synthetic strategy.

Role in Methodologies for Asymmetric Synthesis

The application of this compound in asymmetric synthesis is an area of growing interest. The development of enantiomerically pure phosphonate derivatives is crucial for their application as chiral ligands in catalysis or as single-enantiomer therapeutic agents.

While specific examples of asymmetric transformations directly employing this compound as a substrate are not widely reported, its structural features suggest potential avenues for exploration. The prochiral center at the 2-position of the butanedioate chain presents an opportunity for asymmetric functionalization. For instance, an enantioselective deprotonation using a chiral base, followed by reaction with an electrophile, could lead to the formation of a chiral center with high enantiomeric excess.

Alternatively, the phosphonate moiety itself can be a target for asymmetric reactions. The development of chiral catalysts for reactions involving the P-C bond formation could enable the enantioselective synthesis of complex phosphonates from precursors related to this compound. Research in the broader field of asymmetric phosphonate synthesis provides a foundation for developing such methodologies.

Future Perspectives in Diethyl 2 Diethoxyphosphorylbutanedioate Research

Exploration of Novel Synthetic Transformations

The chemical structure of Diethyl 2-diethoxyphosphorylbutanedioate, with its reactive phosphonate (B1237965) and ester functionalities, is ripe for the exploration of new synthetic transformations. Future research could focus on leveraging these groups to build complex molecular architectures.

A primary area for investigation is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netaablocks.comrsc.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. researchgate.netaablocks.com The phosphonate carbanion, generated by deprotonating the carbon alpha to the phosphorus atom, can react with a wide range of aldehydes and ketones. Research in this area could explore the reactivity of this compound with various carbonyl compounds to synthesize novel unsaturated esters.

Another promising avenue is the Michael addition reaction. acs.orgmdpi.comnrel.gov The active methylene (B1212753) group adjacent to the phosphonate and ester groups could potentially act as a Michael donor, adding to α,β-unsaturated compounds. mdpi.com This would enable the formation of new carbon-carbon bonds and the synthesis of highly functionalized molecules.

Furthermore, the ester groups of the succinate (B1194679) backbone are susceptible to hydrolysis or transesterification, which could be exploited for derivatization or polymerization. wikipedia.org Selective hydrolysis of one or both ester groups could yield mono- or di-acid derivatives, which are valuable building blocks in their own right. mdpi.com

Future synthetic explorations could be summarized in the following potential research table:

| Transformation Type | Potential Reactants | Potential Products | Key Research Question |

| Horner-Wadsworth-Emmons | Aromatic Aldehydes, Aliphatic Ketones | α,β-Unsaturated Diesters | Can high E/Z selectivity be achieved? |

| Michael Addition | Methyl Vinyl Ketone, Acrylonitrile | Adducts with extended carbon chains | What are the optimal basic conditions for carbanion formation? |

| Selective Hydrolysis | Lithium Hydroxide (B78521), Enzymatic Catalysis | Mono-ethyl ester phosphonate succinic acid | Can selective mono-hydrolysis be achieved with high yield? |

| Ammonolysis | Ammonia, Primary Amines | Phosphonate-functionalized Succinamides | What are the reaction kinetics and yields for amide formation? |

Computational Chemistry and Theoretical Studies of Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound without the need for extensive laboratory work. openaccessjournals.com Future theoretical studies could provide invaluable insights into its electronic structure, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) and ab initio methods could be employed to model the molecule's geometry, orbital energies, and electrostatic potential. nrel.govopenaccessjournals.com This would help identify the most reactive sites for nucleophilic or electrophilic attack. For instance, calculations could determine the acidity of the proton alpha to the phosphonate group, providing a theoretical basis for its use in base-mediated reactions like the HWE.

Theoretical investigations into reaction pathways, such as the energy profiles of the Horner-Wadsworth-Emmons reaction or Michael addition, could elucidate the transition states and predict product distributions. rsc.org This can guide the design of experiments by suggesting optimal reaction conditions.

A potential outline for future computational studies is presented below:

| Computational Method | Property to be Studied | Anticipated Insight |

| Density Functional Theory (DFT) | Molecular orbital analysis (HOMO/LUMO) | Identification of nucleophilic and electrophilic centers. |

| Ab initio (e.g., MP2, CCSD(T)) | Proton affinity and acidity constants | Prediction of the ease of carbanion formation. |

| Transition State Searching | Energy barriers for HWE and Michael reactions | Mechanistic understanding and prediction of stereoselectivity. rsc.org |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Understanding the influence of the solvent on reactivity. |

Emerging Applications in Material Science and Catalysis

The bifunctional nature of this compound suggests its potential as a monomer or additive in material science, particularly in the development of functional polymers.

The succinate backbone is a common component of biodegradable polyesters like Poly(butylene succinate) (PBS). researchgate.netresearchgate.net The incorporation of the phosphonate group could introduce new properties to these materials. One of the most significant potential applications is in the development of flame-retardant polymers. Organophosphorus compounds, including phosphonates, are known to be effective flame retardants. frontiersin.orgresearchgate.netresearchgate.net They can act in both the condensed phase by promoting char formation and in the gas phase by quenching radical reactions. researchgate.netmdpi.com Future research could involve the synthesis of polyesters or polyamides incorporating this compound and evaluating their thermal stability and flame retardancy. frontiersin.org

In the field of catalysis, the phosphonate group could serve as a ligand for metal catalysts. The oxygen atoms of the phosphoryl group can coordinate with metal ions, potentially leading to novel catalytic systems. Research could focus on synthesizing metal complexes with this phosphonate and testing their catalytic activity in various organic transformations. nih.gov

A summary of potential material science and catalysis applications is provided below:

| Application Area | Proposed Role of the Compound | Potential Benefit | Key Performance Metric |

| Flame Retardant Polymers | Co-monomer in polyester (B1180765) synthesis | Improved fire safety of biodegradable plastics | Limiting Oxygen Index (LOI), UL-94 rating. researchgate.net |

| Biodegradable Materials | Additive or monomer | Enhanced thermal stability or modified degradation rates | Thermal Gravimetric Analysis (TGA), rate of hydrolysis. researchgate.netresearchgate.net |

| Homogeneous Catalysis | Ligand for transition metals | Novel catalytic activity or selectivity | Catalyst turnover number and frequency. |

| Adhesion Promoters | Surface modifier for metal oxides | Improved bonding between organic polymers and inorganic surfaces | Lap shear strength, contact angle measurements. |

Development of Sustainable Synthetic Protocols

Future research should also prioritize the development of sustainable synthetic protocols for this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgrsc.orgmdpi.com

One area of focus could be the use of biocatalysis. Enzymes such as lipases could be explored for the selective hydrolysis or transesterification of the ester groups under mild conditions, potentially avoiding the use of harsh acids or bases. nih.gov

The development of syntheses in greener solvents, such as water, ionic liquids, or supercritical fluids, would also be a significant advancement. rsc.org These can replace traditional volatile organic compounds (VOCs), reducing the environmental impact of the synthetic process.

Furthermore, atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, should be prioritized. nrel.gov The Horner-Wadsworth-Emmons and Michael addition reactions are generally considered to be atom-economical. researchgate.netacs.org Optimizing these reactions to minimize byproducts and simplify purification would be a key aspect of developing sustainable protocols.

Potential green chemistry approaches are outlined in the table below:

| Green Chemistry Principle | Proposed Research Approach | Potential Advantage |

| Use of Renewable Feedstocks | Synthesis from bio-based succinic acid and ethanol (B145695). | Reduced reliance on fossil fuels. |

| Catalysis | Employing reusable solid acid or base catalysts. | Simplified purification and catalyst recycling. |

| Benign Solvents | Performing reactions in water or solvent-free conditions. | Elimination of hazardous solvent waste. |

| Energy Efficiency | Microwave-assisted or sonochemical synthesis. mdpi.com | Reduced reaction times and energy consumption. |

Q & A

Q. How to design a robust experimental workflow for studying the hydrolysis kinetics of this compound under physiological conditions?

- Methodology :

Prepare buffer solutions (pH 2–10) to simulate physiological environments.

Use UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm) over time.

Calculate rate constants (k) using pseudo-first-order kinetics.

Validate with LC-MS to identify hydrolysis products (e.g., phosphoric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.